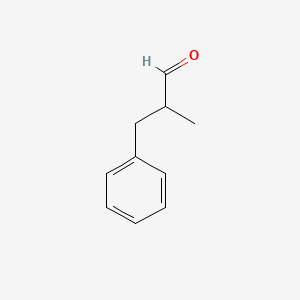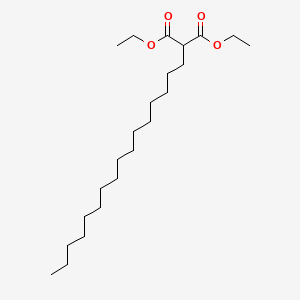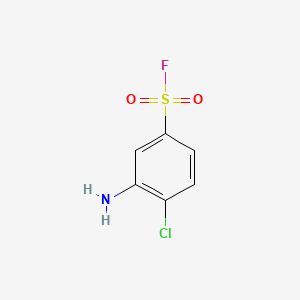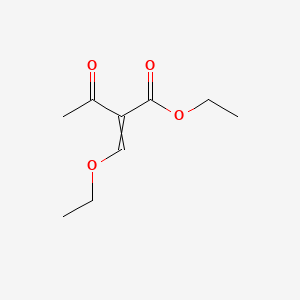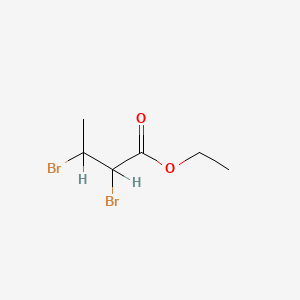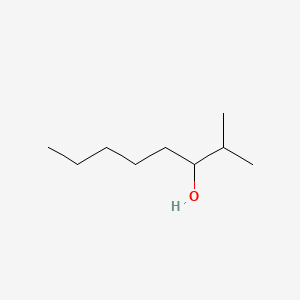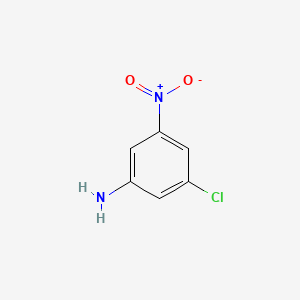
3-Chloro-5-nitroaniline
Overview
Description
3-Chloro-5-nitroaniline: is an organic compound with the molecular formula C6H5ClN2O2. It is characterized by the presence of a chlorine atom at the third position and a nitro group at the fifth position on the benzene ring, with an amino group at the first position. This compound is typically a yellow to orange crystalline solid and is used in various chemical synthesis processes .
Mechanism of Action
Target of Action
Nitro compounds, including 3-chloro-5-nitroaniline, are known to interact with various biological molecules due to their reactive nature .
Mode of Action
Nitro compounds like this compound are known to undergo various chemical reactions, including direct nucleophilic substitution and nitroarene reduction . These reactions could potentially alter the function of the compound’s targets.
Biochemical Pathways
The synthesis of anilines, including nitroanilines, involves several biochemical pathways, such as direct nucleophilic substitution and nitroarene reduction .
Pharmacokinetics
Nitro compounds generally have low water solubility and lower volatility compared to similar molecular weight compounds . These properties could impact the bioavailability of this compound.
Result of Action
Nitro compounds can undergo various reactions that could potentially alter cellular functions .
Biochemical Analysis
Biochemical Properties
It is known that the nitro group in the compound can undergo reduction reactions, which could potentially interact with various enzymes and proteins in a biological system
Cellular Effects
They may also influence cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
The molecular mechanism of action of 3-Chloro-5-nitroaniline is not well-defined. Nitro compounds like this compound have a hybrid structure with a full positive charge on nitrogen and a half-negative charge on each oxygen . This structure could potentially influence its interactions with biomolecules at the molecular level .
Metabolic Pathways
Nitroaromatic compounds can be metabolized through reduction reactions
Preparation Methods
Synthetic Routes and Reaction Conditions:
Nitration of 3-chloroaniline: The synthesis of 3-chloro-5-nitroaniline can be achieved through the nitration of 3-chloroaniline.
Reduction of 3-chloro-5-nitrobenzene: Another method involves the reduction of 3-chloro-5-nitrobenzene using reducing agents such as iron powder and hydrochloric acid to convert the nitro group to an amino group.
Industrial Production Methods:
- The industrial production of this compound typically involves the nitration of 3-chloroaniline on a large scale. The reaction is carried out in large reactors with precise control over temperature and reagent concentrations to ensure high yield and purity of the product .
Chemical Reactions Analysis
Types of Reactions:
Substitution: The compound can participate in nucleophilic substitution reactions where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions:
Reduction: Iron powder and hydrochloric acid, or catalytic hydrogenation using palladium on carbon.
Substitution: Sodium hydroxide or other strong bases for nucleophilic substitution.
Oxidation: Potassium permanganate or other strong oxidizing agents.
Major Products Formed:
Reduction: 3-Chloro-1,5-diaminobenzene.
Substitution: Various substituted anilines depending on the nucleophile used.
Oxidation: Oxidized derivatives of this compound.
Scientific Research Applications
Chemistry: : 3-Chloro-5-nitroaniline is used as an intermediate in the synthesis of dyes, pigments, and other organic compounds. It serves as a building block for the preparation of more complex molecules .
Biology and Medicine: : The compound is studied for its potential biological activities, including its use in the development of pharmaceuticals and agrochemicals. It has been investigated for its antimicrobial and anticancer properties .
Industry: : In the industrial sector, this compound is used in the production of polymers, resins, and other materials. It is also employed in the manufacture of rubber chemicals and photographic chemicals .
Comparison with Similar Compounds
Similar Compounds
2-Chloro-5-nitroaniline: Similar in structure but with the chlorine atom at the second position.
4-Chloro-2-nitroaniline: Chlorine and nitro groups are positioned differently on the benzene ring.
5-Chloro-2-nitroaniline: Another positional isomer with different properties.
Uniqueness
- The specific positioning of the chlorine and nitro groups in 3-chloro-5-nitroaniline imparts unique chemical reactivity and biological activity compared to its isomers. This makes it particularly useful in certain synthetic applications and research studies .
Properties
IUPAC Name |
3-chloro-5-nitroaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5ClN2O2/c7-4-1-5(8)3-6(2-4)9(10)11/h1-3H,8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RXAFMJXGEACRGX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1[N+](=O)[O-])Cl)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00277199 | |
| Record name | 3-chloro-5-nitroaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00277199 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
172.57 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5344-44-5 | |
| Record name | 5344-44-5 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=1117 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 3-chloro-5-nitroaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00277199 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


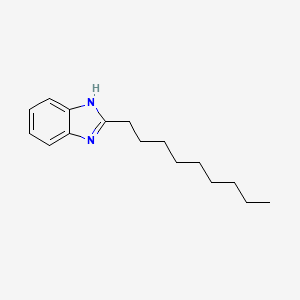
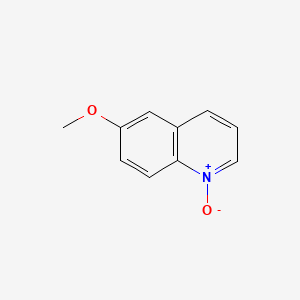
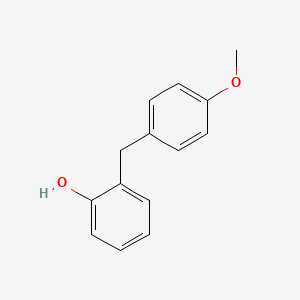
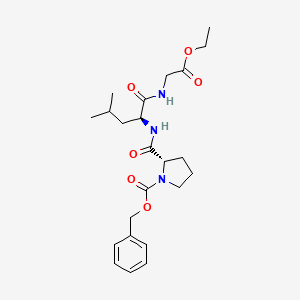
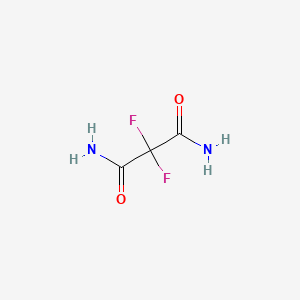
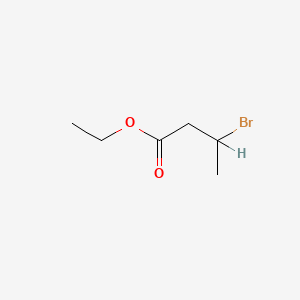
![Ethanone, 1-[4-(dimethylamino)phenyl]-2-hydroxy-2-phenyl-](/img/structure/B1584214.png)
